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Introduction

Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent
currently in preclinical development by NLS Pharmaceutics.[1] Conceptualized by Laboratoire
L. Lafon, Lauflumide is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is being
investigated for its potential therapeutic applications in treating central nervous system
disorders characterized by excessive daytime sleepiness and fatigue, such as chronic fatigue
syndrome (CFS), including the fatigue associated with Long-COVID.[1][2] This technical guide
provides an in-depth overview of the discovery, development history, mechanism of action, and
key preclinical findings for Lauflumide.

Discovery and Development History

Lauflumide was initially conceptualized by Laboratoire L. Lafon but was not developed further
at the time.[1] NLS Pharmaceutics has since acquired the rights and is spearheading its
development, having secured patent protection for the compound.[1] Preclinical research on
Lauflumide has been ongoing since at least 2015. The development has focused on its
potential as a more potent and safer alternative to modafinil, a widely prescribed treatment for
narcolepsy and other sleep disorders. A key development goal has been to create a wake-
promoting agent that does not induce rebound hypersomnia, a common side effect of many
stimulants.[1]
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Mechanism of Action

Lauflumide is a selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT,
Lauflumide increases the extracellular concentration of dopamine in the synaptic cleft, thereby
enhancing dopaminergic neurotransmission.[1][3] This is believed to be the primary mechanism
underlying its wake-promoting effects. Preliminary studies have shown that Lauflumide blocks
the dopamine transporter by 83%, a higher level of inhibition than that observed with
methylphenidate.[1]

Unlike modafinil, whose exact mechanism of action is still not fully elucidated but is known to
involve DAT inhibition, Lauflumide is designed to be a more targeted agent.[1] It is suggested
that Lauflumide does not have the undesirable effects on peripheral adrenergic systems that
can be associated with other stimulants.[1]

Signaling Pathway

The proposed signaling pathway for Lauflumide's action begins with its binding to and
inhibition of the dopamine transporter on the presynaptic neuron. This inhibition leads to an
accumulation of dopamine in the synaptic cleft. The increased dopamine then acts on
postsynaptic dopamine receptors (D1-like and D2-like receptors), initiating downstream
signaling cascades that ultimately lead to enhanced neuronal activity and wakefulness.

Adenylyl Cyclase

Click to download full resolution via product page

Caption: Proposed signaling pathway of Lauflumide (NLS-4).

Quantitative Data
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Table 1: Comparative Efficacy of Lauflumide (NLS-4) and
Modafinil on Wakeful in Mi

Duration of
Treatment Group Dose (mglkg, i.p.) Wakefulness Notes
Increase (min)

Significantly longer
Lauflumide (NLS-4) 64 151.18 + 15.33 wakefulness than
modafinil.[4]

Modafinil 150 109.67 £ 16.59

Data from Luca et al., 2018. Values are mean = SEM.

Table 2: Dose-Response of Lauflumide (NLS-4) on
Locomotor Activity in Mice

Dose (mg/kg, i.p.) Effect on Locomotor Activity

32 Increase

64 Substantial Increase (plateau effect observed at

higher doses)
128 No further increment from 64 mg/kg
256 No further increment from 64 mg/kg

Data from Luca et al., 2018.

Table 3: Comparative Efficacy of Lauflumide (NLS-4) and
Modafinil in a Rat Model of Chronic Fatigue
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Treatment Group Dose (mg/kg) Outcome

Significant increase in
Lauflumide (NLS-4) 16 locomotor activity during the
dark phase.

Significant increase in
Lauflumide (NLS-4) 32 locomotor activity during the
dark phase.

Significant increase in
Lauflumide (NLS-4) 64 locomotor activity during the
dark phase.

Significant increase in

locomotor activity during the

Modafinil 64
dark phase (effect comparable
to 16 mg/kg of NLS-4).
Significant increase in
Modafinil 128 locomotor activity during the

dark phase.

Data from Bizot et al., 2023 (SLEEP 2023 abstract).[5]

Experimental Protocols
Wake-Promoting Effects in Mice (EEG/EMG Study)

e Animals: C57BL/6J mice.

o Surgery: Mice were implanted with electrodes for electroencephalogram (EEG) and
electromyogram (EMG) recording to monitor sleep-wake states.

e Drug Administration: Lauflumide (64 mg/kg) or modafinil (150 mg/kg) was administered via
intraperitoneal (i.p.) injection at the onset of the light period.[6][7] A vehicle control (10%
DMSO in saline) was also used.[6]

o Data Recording: EEG and EMG were continuously recorded for 24 hours post-injection.
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» Data Analysis: Vigilance states (wakefulness, NREM sleep, REM sleep) were scored, and
the duration of each state was quantified. EEG power densities were also analyzed to

assess the quality of sleep and wakefulness.

o Key Findings: Lauflumide at 64 mg/kg induced a significantly longer period of wakefulness
compared to 150 mg/kg of modafinil.[6][7] Importantly, Lauflumide did not cause rebound
hypersomnia, and the subsequent recovery sleep showed less NREM sleep and delta
activity compared to modafinil, suggesting a lower sleep pressure.[4][6]
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Caption: Experimental workflow for assessing wake-promoting effects.
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Chronic Fatigue Model in Rats

e Animals: Male Sprague-Dawley rats (7-8 weeks old).[5]

o Fatigue Induction: Rats were subjected to a fatigue-inducing procedure for seven
consecutive days.[5] This procedure aimed to disrupt the circadian rhythm, leading to
decreased motor activity during the dark period (the active phase for rats) and increased
activity during the light period.[5]

o Drug Administration: Following the fatigue procedure, rats received three daily
administrations of Lauflumide (16, 32, or 64 mg/kg), modafinil (64 or 128 mg/kg), or a
vehicle control before the start of the dark period.[5]

» Data Recording: Locomotor activity was recorded in the home cage for three days following
the fatigue procedure.[5]

o Data Analysis: The total distance traveled during the dark and light periods was measured to
assess the impact of the drugs on the disrupted circadian activity rhythm.

o Key Findings: The fatigue procedure successfully induced an impairment in circadian activity.
[5] Both Lauflumide and modafinil dose-dependently increased locomotor activity during the
dark phase.[5] Notably, the effect of 16 mg/kg of Lauflumide was comparable to 64 mg/kg of
modafinil, suggesting a higher potency for Lauflumide in this model.[5][8] The effects of
Lauflumide were also noted to be more sustained than those of modafinil.[5]

Logical Relationships in Development

The development of Lauflumide has followed a logical progression from its initial conception to
preclinical proof-of-concept studies. The initial observation of its wake-promoting potential led
to comparative studies with the standard-of-care, modafinil. The demonstration of superior
potency and a favorable side effect profile (lack of rebound hypersomnia) in basic models has
justified its advancement into more complex, disease-relevant models such as the chronic
fatigue model. The positive results from these studies are paving the way for potential clinical
trials.
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Caption: Logical flow of Lauflumide's development.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1669620?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Lauflumide (NLS-4) represents a promising next-generation wake-promoting agent with a
clear mechanism of action as a selective dopamine transporter inhibitor. Preclinical studies
have consistently demonstrated its superior potency to modafinil and a favorable safety profile,
notably the absence of rebound hypersomnia. Its efficacy in a preclinical model of chronic
fatigue suggests its potential as a valuable therapeutic option for debilitating conditions such as
myalgic encephalomyelitis/chronic fatigue syndrome and Long-COVID. Further clinical
development will be crucial to ascertain its safety and efficacy in human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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